N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Overview
Description
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It may also act by inhibiting the activity of certain enzymes involved in the biosynthesis of these molecules.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticancer agent. In addition, it has been studied for its effects on the central nervous system and has been shown to have anxiolytic and sedative properties.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its effects on various biological systems. However, it has limitations in terms of its solubility and bioavailability, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, future research could focus on developing new methods for synthesizing and purifying this compound, as well as improving its solubility and bioavailability.
Scientific Research Applications
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticancer agent. In addition, it has been studied for its effects on the central nervous system and has been shown to have anxiolytic and sedative properties.
properties
IUPAC Name |
N-(5-ethyl-4-oxo-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-11-13(18)16-14(21-11)15-12(17)8-20-10-6-4-9(19-2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVCTILUNXLIOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N=C(S1)NC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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